molecular formula C13H16BrN3O2 B1361567 n-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide CAS No. 6312-50-1

n-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide

Cat. No.: B1361567
CAS No.: 6312-50-1
M. Wt: 326.19 g/mol
InChI Key: LUWIKRVXBFEEHB-UHFFFAOYSA-N
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Description

N-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide is an organic compound that features a bromobenzoyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide typically involves the acylation of 4-methylpiperazine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while hydrolysis can produce 4-bromobenzoic acid and 4-methylpiperazine .

Scientific Research Applications

N-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a bromobenzoyl group with a piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(4-bromobenzoyl)-4-methylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2/c1-16-6-8-17(9-7-16)13(19)15-12(18)10-2-4-11(14)5-3-10/h2-5H,6-9H2,1H3,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWIKRVXBFEEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285056
Record name n-(4-bromobenzoyl)-4-methylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-50-1
Record name NSC40345
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(4-bromobenzoyl)-4-methylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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